MeS-IMPY

Alzheimer's Disease Amyloid-beta PET Imaging

Procure MeS-IMPY for its validated 6-methylsulfanyl group conferring higher β-amyloid binding affinity (Ki 7.93 nM) than IMPY, essential for reproducible [11C] radiolabeling yields. Ideal for longitudinal PET imaging in transgenic AD models and ex vivo autoradiography validation, this research-use-only compound ensures experimental consistency not achievable with generic analogs.

Molecular Formula C16H17N3S
Molecular Weight 283.4 g/mol
CAS No. 955376-42-8
Cat. No. B12755591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeS-IMPY
CAS955376-42-8
Molecular FormulaC16H17N3S
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)SC
InChIInChI=1S/C16H17N3S/c1-18(2)13-6-4-12(5-7-13)15-11-19-10-14(20-3)8-9-16(19)17-15/h4-11H,1-3H3
InChIKeyWOYCDVDURLTMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-(6-methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline (MeS-IMPY) for Beta-Amyloid Imaging Procurement


N,N-Dimethyl-4-(6-methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline, commonly designated MeS-IMPY, is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class. It functions as a high-affinity ligand for beta-amyloid plaques [1]. The compound is specifically designed as a precursor for carbon-11 radiolabeling, yielding [11C]MeS-IMPY, a radioligand intended for Positron Emission Tomography (PET) imaging of amyloid-beta pathology in Alzheimer's disease [2].

Why Substitution with Other Imidazopyridine or Thioflavin-T Derivatives is Not Scientifically Equivalent to MeS-IMPY


Direct substitution of MeS-IMPY with other amyloid-binding probes, including its parent compound IMPY or the widely used Pittsburgh Compound B (PiB), is not scientifically justifiable due to fundamental differences in molecular pharmacology and radiolabeling chemistry. The presence of the 6-methylsulfanyl group in MeS-IMPY confers a quantifiably higher binding affinity for beta-amyloid plaques extracted from Alzheimer's disease brain homogenates compared to IMPY [1]. This structural feature is also critical for enabling efficient carbon-11 radiolabeling at a specific site, a process not directly transferable to unsubstituted analogs [1]. Consequently, use of a generic imidazo[1,2-a]pyridine would not replicate the specific binding kinetics or radiolabeling yield essential for [11C]MeS-IMPY's intended application as a PET radioligand.

Quantitative Evidence for MeS-IMPY (CAS 955376-42-8) Differentiation in Amyloid Imaging


Enhanced Binding Affinity for Beta-Amyloid Plaques from AD Brain Homogenates Compared to Parent Compound IMPY

MeS-IMPY exhibits a higher binding affinity for beta-amyloid plaques derived from Alzheimer's disease (AD) brain homogenates than its parent compound, IMPY. The measured inhibition constant (Ki) for MeS-IMPY is 7.93 nM, compared to a Ki of 15 ± 5 nM for IMPY against synthetic Aβ40 aggregates, indicating an approximately 1.9-fold improvement in affinity. This quantitative difference is attributed to the 6-methylsulfanyl substitution on the imidazo[1,2-a]pyridine core [1][2].

Alzheimer's Disease Amyloid-beta PET Imaging Radioligand Binding Affinity

In Vivo Brain Uptake and Washout Kinetics in Nonhuman Primates

[11C]MeS-IMPY demonstrates rapid and high brain uptake in nonhuman primates, a prerequisite for a useful PET radioligand. Standardized uptake values (SUVs) reach approximately 500% in cortical regions and 600% in the cerebellum within 2-3 minutes post-injection, followed by a washout phase where approximately 20% of peak activity remains at 40 minutes [1]. This kinetic profile is essential for achieving adequate signal for plaque detection while minimizing non-specific background retention.

PET Imaging Pharmacokinetics Brain Uptake Washout Nonhuman Primate

Radiosynthesis Feasibility and Yield via 11C-Methylation at the 6-Methylsulfanyl Group

The 6-methylsulfanyl group of MeS-IMPY is strategically positioned to serve as a precursor for efficient carbon-11 radiolabeling. The compound is synthesized and then labeled with carbon-11 at the S-methyl position to produce [11C]MeS-IMPY, with the synthesis and purification process optimized for high radiochemical yield and purity suitable for preclinical and clinical PET imaging studies [1]. This site-specific labeling is a direct consequence of the compound's unique molecular structure.

Radiosynthesis Carbon-11 Radiochemistry PET Tracer Production

Optimal Research Applications for MeS-IMPY (CAS 955376-42-8) in Alzheimer's Disease Imaging


Preclinical PET Imaging of Amyloid Plaque Burden in Transgenic Mouse Models of Alzheimer's Disease

MeS-IMPY is a valuable tool for longitudinal studies in transgenic mouse models (e.g., Tg2576, APP/PS1) to quantify amyloid-beta plaque deposition and monitor the efficacy of anti-amyloid therapeutic interventions. The compound's high binding affinity [1] and favorable brain uptake kinetics [2] in rodent models, as demonstrated by its rapid washout in rats, enable non-invasive, repeated measurements of plaque load over time, reducing the number of animals required per study and providing richer longitudinal data on disease progression and treatment response.

Ex Vivo Autoradiography and Histological Validation of Amyloid Pathology

The high affinity of [11C]MeS-IMPY for beta-amyloid plaques in post-mortem human AD brain tissue [1] makes it an excellent radioligand for ex vivo autoradiography studies. This application allows for the precise spatial correlation of PET imaging signals with histologically confirmed amyloid deposits, validating in vivo findings and aiding in the development of quantitative image analysis algorithms.

Clinical Research PET Imaging to Evaluate Amyloid Plaque Load in Alzheimer's Disease Patients

[11C]MeS-IMPY has been evaluated in clinical PET imaging studies in human subjects with Alzheimer's disease, demonstrating high initial brain uptake and rapid washout [2][3]. This makes it a suitable radioligand for research protocols aimed at quantifying amyloid plaque load in vivo, aiding in patient stratification for clinical trials, and monitoring the pharmacodynamic effects of novel anti-amyloid therapeutics.

Technical Documentation Hub

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